3-Methylphenethylamine Hydrochloride

Beschreibung

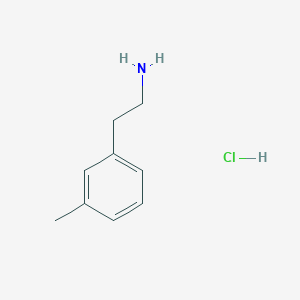

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8-3-2-4-9(7-8)5-6-10;/h2-4,7H,5-6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQWHWCZWPFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-40-6 | |

| Record name | 5470-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenethylamine Hydrochloride typically involves the alkylation of benzyl cyanide with methyl iodide, followed by reduction of the resulting nitrile to the amine. The final step involves the conversion of the free base to its hydrochloride salt .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure the quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylphenethylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed:

Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.

Reduction: Formation of various amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives of 3-Methylphenethylamine.

Wissenschaftliche Forschungsanwendungen

3-Methylphenethylamine Hydrochloride (C9H14ClN) is a compound that has garnered attention in various scientific and research applications, particularly in pharmacology and forensic science. This article explores its applications, supported by case studies and data tables.

Pharmacological Research

This compound is being investigated for its effects on adrenergic receptors. Research indicates that phenethylamines can activate various adrenergic receptors, which play crucial roles in cardiovascular function and metabolic regulation.

- Case Study : In a study assessing the activation of human adrenergic receptors, it was found that phenethylamine derivatives, including 3-Methylphenethylamine, exhibit varying potencies in activating these receptors, suggesting their potential use in developing new stimulant medications or dietary supplements .

Forensic Science

The compound is relevant in forensic toxicology, particularly concerning its identification in doping cases. Its structural similarity to other controlled substances necessitates precise analytical methods for detection.

- Case Study : A study focused on the detection of β-methylphenethylamine (BMPEA), a positional isomer of amphetamine, utilized advanced chromatographic techniques to differentiate between similar compounds. This highlights the importance of accurate identification methods for substances like 3-Methylphenethylamine in doping control .

Due to its stimulant properties, there is ongoing research into the use of this compound in dietary supplements aimed at enhancing athletic performance or weight loss.

Wirkmechanismus

The primary mechanism of action of 3-Methylphenethylamine Hydrochloride involves its interaction with the TAAR1 receptor. Activation of TAAR1 leads to the modulation of intracellular signaling pathways, including the phosphatidylinositol-calcium second messenger system. This results in the release of calcium ions from intracellular stores, affecting neural activity, perception, cognition, and mood .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Phenethylamine Derivatives

Key structural variations include substituent position (C2, C3, C4) and functional groups (e.g., hydroxyl, methoxy, halogens).

Table 1: Structural and Pharmacological Comparison

*TAAR1 potency data from rodent models; †Relative potency compared to β-PEA .

Key Findings

Substituent Position Impact :

- C2-substituted analogs (e.g., 2-methylphenethylamine) exhibit 8–27x higher TAAR1 potency than C3- or C4-substituted derivatives due to optimal receptor binding .

- C3-substituted compounds (e.g., 3-Methylphenethylamine) show moderate activity (~2–5x lower than C2 analogs) .

Functional Group Influence :

- Hydroxyl/methoxy groups (e.g., Dopamine HCl) enhance solubility and neurotransmitter activity but reduce TAAR1 selectivity .

- Halogenation (e.g., 3-fluoro substitution in 3-FDCK) alters metabolic stability and receptor binding profiles .

Safety and Handling :

Biologische Aktivität

3-Methylphenethylamine (3MPEA) is an organic compound classified as a trace amine with the chemical formula . It is structurally related to phenethylamine and is recognized for its role as an agonist of the human trace amine-associated receptor 1 (TAAR1). This receptor is implicated in various physiological processes, including neurotransmitter release and modulation of mood and behavior. Despite its structural similarities to other biologically active compounds, such as amphetamine, research on 3MPEA is limited, particularly concerning its pharmacological effects and safety profile.

Biological Mechanisms

3MPEA functions primarily as a TAAR1 agonist. Activation of this receptor can lead to the enhancement of monoaminergic activity, which includes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism is similar to that observed with other phenethylamines, suggesting potential stimulant effects.

Neurotransmitter Release

The following table summarizes the neurotransmitter release profiles of various phenethylamines, including 3MPEA:

| Compound | NE Release (nM) | DA Release (nM) | 5-HT Release (nM) |

|---|---|---|---|

| 3-Methylphenethylamine | TBD | TBD | TBD |

| Phenethylamine | 10.9 | 39.5 | >10,000 |

| Amphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |

Note: TBD indicates that specific data for 3MPEA is not yet available in the literature.

Pharmacokinetics and Metabolism

The metabolism of 3MPEA likely involves monoamine oxidase (MAO), specifically MAO-B, which degrades many trace amines. The pharmacokinetic profile remains under-researched; however, it may share metabolic pathways with other closely related compounds.

Case Studies and Research Findings

Recent studies have begun to explore the effects of related compounds such as β-methylphenethylamine (BMPEA), which has been linked to cardiovascular complications. Although direct studies on 3MPEA are sparse, findings from BMPEA suggest that trace amines can exert significant biological effects that warrant further investigation.

- Study on β-Methylphenethylamine : This compound demonstrated cardiovascular risks when administered at certain dosages, indicating that similar analogs like 3MPEA could potentially exhibit adverse effects if misused or consumed in high quantities .

- Reinforcing Effects : Research on dietary supplements containing phenethylamine analogs has shown reinforcing effects in animal models, suggesting potential for abuse similar to amphetamines .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-Methylphenethylamine Hydrochloride in laboratory settings?

- Methodological Answer : Proper handling requires personal protective equipment (PPE), including gloves, goggles, and lab coats, due to its corrosive nature. Use fume hoods to minimize inhalation risks, and ensure immediate access to eye-wash stations and safety showers. Storage should be in cool, dry, well-ventilated areas to avoid degradation . Spills must be contained using inert absorbents and disposed of as hazardous waste .

Q. Which spectroscopic techniques are recommended for structural confirmation and purity assessment of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while Infrared (IR) spectroscopy identifies functional groups. Mass spectrometry (MS) confirms molecular weight (135.21 g/mol) and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with UV/Vis or MS detectors can assess purity .

Q. What synthetic routes are documented for this compound, and how are yields optimized?

- Methodological Answer : Common methods include reductive amination of ketone precursors or alkylation of benzylamines. For example, a 5-step chain reaction involving reduction, amination, and acidification (similar to Dapoxetine synthesis) may be adapted. Yields are optimized by controlling reaction temperature (e.g., 80–160°C), solvent choice (e.g., acetonitrile for high polarity), and catalyst selection (e.g., palladium for hydrogenation steps) .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance the efficiency of this compound synthesis?

- Methodological Answer : Design-of-Experiments (DoE) approaches, such as factorial designs, can identify critical parameters (e.g., temperature, molar ratios, solvent polarity). Kinetic studies via in-situ IR or Raman spectroscopy monitor intermediate formation. For instance, Memantine synthesis achieved 82% yield by optimizing reaction time (5.5 hours) and solvent (propylene glycol) . Statistical software (e.g., JMP, Minitab) aids in data analysis to refine conditions .

Q. What computational chemistry tools are effective in predicting the reactivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model electronic properties and transition states. Molecular docking studies (AutoDock, Schrödinger) predict receptor interactions for biological activity. Solubility and stability under varying pH can be simulated with COSMO-RS or Molecular Dynamics (MD) .

Q. How do regulatory frameworks impact the handling and disposal of this compound in academic research?

- Methodological Answer : Although not listed under TSCA or OSHA, researchers must comply with institutional hazardous waste guidelines. Disposal requires neutralization (e.g., with dilute HCl) and incineration via licensed facilities. Documentation under the Chemical Hygiene Plan (CHP) ensures compliance with local regulations .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

- Methodological Answer : Cross-validate data using multiple sources (e.g., peer-reviewed journals, manufacturer SDS). For example, conflicting melting points may arise from purity differences; thus, differential scanning calorimetry (DSC) under controlled conditions (e.g., nitrogen atmosphere) can resolve ambiguities. Collaborative verification with independent labs is recommended .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.